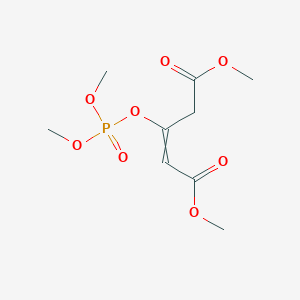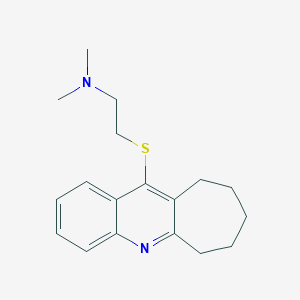
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein implicated in Alzheimer's disease), and protect dopaminergic neurons (neurons that produce dopamine) from oxidative stress (a key factor in Parkinson's disease). In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, which makes it an ideal tool for studying their structure and function. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. One potential direction is the development of novel derivatives of this compound with improved solubility and potency. Another potential direction is the identification of new target proteins and enzymes for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves the reaction of 2-(dimethylamino)ethyl chloride with 6H-Cyclohepta(b)quinoline-5,8-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sodium sulfide to obtain the final compound.
Aplicaciones Científicas De Investigación
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of various proteins. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
18833-66-4 |
|---|---|
Nombre del producto |
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Fórmula molecular |
C18H24N2S |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C18H24N2S/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3 |
Clave InChI |
XKYCQIAYSYCXEE-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
SMILES canónico |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Otros números CAS |
18833-66-4 |
Sinónimos |
11-[[2-(Dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




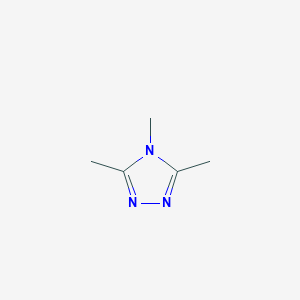
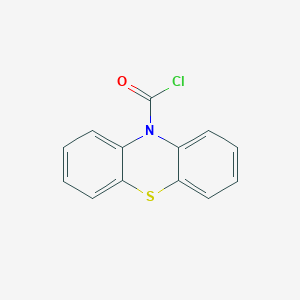
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)


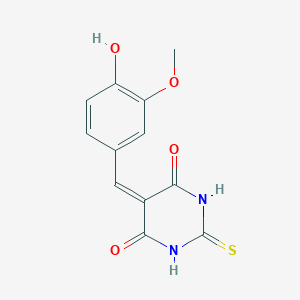
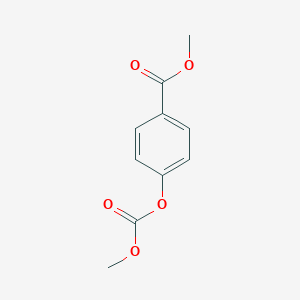

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
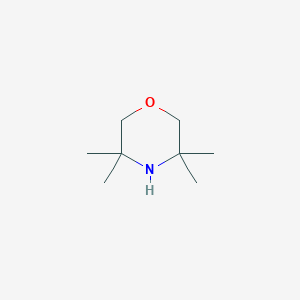
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
